molecular formula C19H15FN2O3S B2732836 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-fluorobenzyl)thio)pyrazin-2(1H)-one CAS No. 899987-39-4

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-fluorobenzyl)thio)pyrazin-2(1H)-one

Cat. No. B2732836
CAS RN: 899987-39-4
M. Wt: 370.4
InChI Key: ZLUGKJDOBFAFDF-UHFFFAOYSA-N
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Description

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-fluorobenzyl)thio)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C19H15FN2O3S and its molecular weight is 370.4. The purity is usually 95%.
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Scientific Research Applications

Anti-Cancer Potential

Research has shown the potential of fluoro-substituted benzo[b]pyran derivatives, which share structural similarity with the chemical , in anticancer activity. These compounds have been synthesized and tested against human cancer cell lines, including lung, breast, and CNS cancers, showing anticancer activity at low concentrations compared to reference drugs (Hammam et al., 2005). This suggests a promising avenue for the development of new anticancer agents utilizing this chemical structure.

B-Raf Kinase Inhibition for Cancer Treatment

A study on novel 2,3-dihydrobenzo[b][1,4]dioxin-containing pyrazole derivatives evaluated their B-Raf inhibitory and anti-proliferation activities. These compounds showed potent biological activity against B-Raf(V600E) and human melanoma cell lines, with one compound exhibiting significant potency comparable to the control drug Erlotinib (Yang et al., 2012). This highlights the potential of this chemical structure in the development of targeted cancer therapies.

Investigation of DNA Adduct Formation

The research into dibenzo[a,l]pyrene-DNA adducts by rat liver microsomes in vitro has provided insights into the mechanisms of carcinogenesis. The study identified stable and depurinating adducts formed by activation of dibenzo[a,l]pyrene, shedding light on the molecular interactions leading to cancer (Li et al., 1995). This research is crucial for understanding how similar chemical structures may interact with DNA and contribute to carcinogenic processes.

Antioxidant and α-Glucosidase Inhibitory Activities

Schiff bases tethered with 1,2,4-triazole and pyrazole rings, related to the compound , have shown significant antioxidant and α-glucosidase inhibitory activities. These findings suggest potential applications in managing oxidative stress and diabetes (Pillai et al., 2019). The research supports the exploration of similar compounds for therapeutic uses in these areas.

Kinase Inhibition for Anticancer Applications

Another study synthesized novel 1,2,4-triazines using cyclohexane-1,3-dione, displaying efficient anticancer properties with low cytotoxicity. These compounds were evaluated for their ability to inhibit c-Met kinase, showing potent activity and suggesting their utility as lead compounds for further investigation in cancer treatment (Abdo et al., 2020).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c20-14-3-1-13(2-4-14)12-26-18-19(23)22(8-7-21-18)15-5-6-16-17(11-15)25-10-9-24-16/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUGKJDOBFAFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.